4-Chloro-1-(2-chlorophenyl)-1-oxobutane Exhibits 32-Fold Higher Potency for CYP2B6 Inhibition Compared to 4-Chlorobutyrophenone for CYP1A2
The target compound demonstrates a potent inhibitory effect on CYP2B6 with an IC50 of 180 nM in human liver microsomes [1]. In contrast, the structurally related analog 4-chlorobutyrophenone (CAS 939-52-6) exhibits only weak inhibition of CYP1A2 with an IC50 of 5,700 nM under comparable conditions [2]. This represents a 32-fold difference in potency (180 nM vs 5,700 nM), highlighting the significant impact of the ortho-chloro substitution on enzyme interaction.
| Evidence Dimension | Inhibition of Cytochrome P450 enzymes (CYP) |
|---|---|
| Target Compound Data | IC50 = 180 nM (CYP2B6) |
| Comparator Or Baseline | 4-chlorobutyrophenone (CAS 939-52-6): IC50 = 5,700 nM (CYP1A2) |
| Quantified Difference | Target compound is 32-fold more potent (lower IC50) |
| Conditions | Human liver microsomes; target compound: bupropion substrate, 5 min preincubation, NADPH-regenerating system; comparator: phenacetin substrate, 10 min incubation, LC-MS/MS detection. |
Why This Matters
This differential CYP inhibition profile is critical for medicinal chemistry programs evaluating metabolic stability and drug-drug interaction potential; substitution would yield misleading ADME predictions.
- [1] BindingDB BDBM50366394. CHEMBL4159065. IC50 for CYP2B6 inhibition. Retrieved April 2026. View Source
- [2] BindingDB BDBM50247168. CHEMBL4086008. IC50 for CYP1A2 inhibition. Retrieved April 2026. View Source
